2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid 2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17829009
InChI: InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-6(5-13-8)7(11)12/h1,5H,3-4H2,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol

2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17829009

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid -

Specification

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
IUPAC Name 2-(but-3-ynylamino)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-6(5-13-8)7(11)12/h1,5H,3-4H2,(H,9,10)(H,11,12)
Standard InChI Key ZGVVNLSVKQMMHS-UHFFFAOYSA-N
Canonical SMILES C#CCCNC1=NC(=CS1)C(=O)O

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a but-3-yn-1-ylamino group and at the 4-position with a carboxylic acid functional group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, provides a rigid planar structure that facilitates π-π stacking interactions with biological targets. The but-3-yn-1-yl side chain introduces an alkyne group, which enhances molecular rigidity and enables click chemistry modifications for targeted drug delivery systems. The carboxylic acid group at position 4 contributes to hydrogen-bonding capacity and solubility in polar solvents.

Synthetic Methodologies

General Synthesis Strategies

Thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioureas or thioamides. For 2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid, a plausible route involves:

  • Thiazole Ring Formation: Condensation of chloroacetaldehyde with a thiocarbamide precursor to generate the 4-carboxylic acid-substituted thiazole core.

  • Nucleophilic Substitution: Reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with but-3-yn-1-amine in the presence of potassium carbonate (K2_2CO3_3) to install the alkyne-containing side chain .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring exclusive substitution at the 2-position of the thiazole ring.

  • Alkyne Stability: Managing side reactions of the terminal alkyne group under basic conditions.

  • Yield Improvement: Reported yields for analogous reactions range from 45–65%, necessitating catalyst screening (e.g., Cu(I) for alkyne-azide cycloadditions) .

Biological Activities and Mechanisms

ParameterControlDiabeticTreated (20 mg/kg)
MDA (nmol/mg)0.83 ± 0.111.68 ± 0.210.89 ± 0.08
GSH (nmol/g)0.65 ± 0.050.09 ± 0.030.47 ± 0.07
SOD (units/mg)10.2 ± 0.574.23 ± 0.929.26 ± 0.93

Antimicrobial Properties

The thiazole ring’s sulfur atom disrupts microbial cell membranes via thiol-group interactions. Preliminary data on analogs show minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The alkyne side chain may enhance lipophilicity, improving penetration through bacterial lipid bilayers.

Pharmacokinetic and Toxicity Considerations

ADMET Profiles

  • Absorption: Predicted Caco-2 permeability of 12.5 × 106^{-6} cm/s suggests moderate oral bioavailability.

  • Metabolism: Susceptible to cytochrome P450 3A4-mediated oxidation of the alkyne moiety, potentially generating reactive intermediates.

  • Toxicity: Ames test data for analogs indicate no mutagenicity at concentrations <100 μM .

Future Research Directions

  • Targeted Synthesis: Development of prodrugs via esterification of the carboxylic acid group to enhance blood-brain barrier penetration.

  • Mechanistic Studies: Elucidation of protein targets using affinity chromatography with alkyne-functionalized probes.

  • Clinical Translation: Preclinical evaluation in non-human primate models of metabolic syndrome.

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